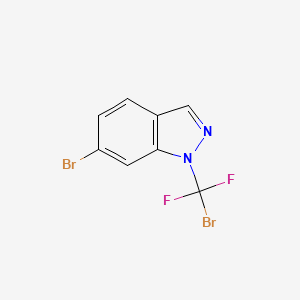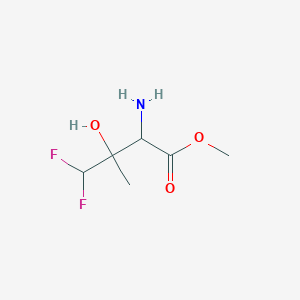
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C6H11F2NO3 It is known for its unique structure, which includes both amino and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate typically involves multiple steps. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as ethanol or methanol, at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Applications De Recherche Scientifique
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate: This compound has an additional fluorine atom, which can alter its chemical properties and reactivity.
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-ethylbutanoate: The presence of an ethyl group instead of a methyl group can affect the compound’s steric and electronic properties.
Uniqueness
Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H11F2NO3 |
|---|---|
Poids moléculaire |
183.15 g/mol |
Nom IUPAC |
methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C6H11F2NO3/c1-6(11,5(7)8)3(9)4(10)12-2/h3,5,11H,9H2,1-2H3 |
Clé InChI |
YMQYENYLWGCKGD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)OC)N)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tert-butoxy)carbonyl]-5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B13565155.png)
![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)


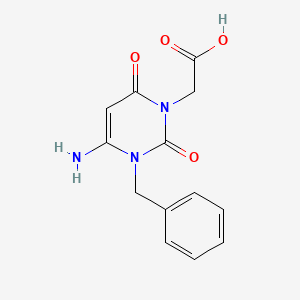

![(3R,5R)-5-[(dimethylamino)methyl]-1-(6-fluoropyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B13565195.png)
![5-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B13565200.png)
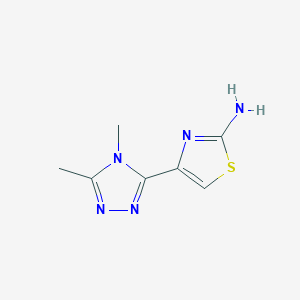

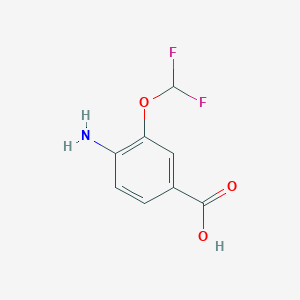
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B13565214.png)
